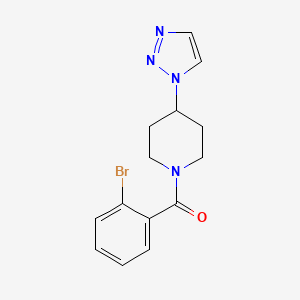
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-bromophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .
Synthesis Analysis
The synthesis of similar compounds often involves the copper-catalyzed click reaction of azides with alkynes . This reaction is widely used due to its efficiency and versatility. The resulting 1,2,3-triazole ring system can then be further functionalized to obtain the desired compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Similar compounds are often solid at room temperature and have moderate to high solubility in organic solvents .科学的研究の応用
Synthesis and Biological Activity
One area of research has explored the synthesis of novel triazole analogues, including compounds structurally related to "(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-bromophenyl)methanone." These compounds have been evaluated for their antibacterial activity against human pathogenic bacteria such as Escherichia coli, Klebsiella pneumoniae, Shigella dysentriae, and Shigella flexnei. Significant inhibition of bacterial growth was observed in compounds with specific moieties, suggesting potential for further development as antibacterial agents (Nagaraj, Srinivas, & Rao, 2018).
Antioxidant Properties
Another line of research has focused on synthesizing derivatives with bromine, evaluating their antioxidant activities. These studies involve analyzing radical scavenging activities and examining total reducing power. Results indicated that synthesized bromophenols possess effective antioxidant power, with certain compounds displaying potent antioxidant and radical scavenger properties (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).
Molecular Mechanism of Action
Research has also delved into the receptor-based mechanism of action of compounds structurally related to "(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-bromophenyl)methanone," particularly in the context of HIV treatment. Studies on noncompetitive allosteric antagonists of the CCR5 receptor, which is crucial for HIV-1 entry into cells, have shown promising results. These compounds exhibit potent antiviral effects, offering insights into potential strategies for overcoming HIV viral resistance (Watson, Jenkinson, Kazmierski, & Kenakin, 2005).
Structural and Theoretical Studies
Additional research has been conducted on the synthesis and characterization of compounds within this chemical family, including thermal, optical, etching, and structural studies, alongside theoretical calculations. These studies provide a deeper understanding of the molecular structure, stability, and electronic properties, which are critical for further applications in material science and pharmaceutical chemistry (Karthik et al., 2021).
作用機序
Target of Action
The primary target of this compound is Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone responsible for the assembly and correct folding of polypeptide chains, which prevent the denaturation and inappropriate aggregation of proteins to maintain protein homeostasis . It is one of the most abundant and highly conserved molecular chaperones, which has received significant attention as a therapeutic target for cancer treatment .
Mode of Action
The compound interacts with its target, HSP90, by binding to it. Preliminary HSP90 binding assay showed that compounds with similar structures exhibited significant HSP90α binding affinity . Molecular modeling studies also confirmed possible mode of interaction between the compound and the binding sites of HSP90 by hydrogen bond and hydrophobic interactions .
Biochemical Pathways
The compound affects the pathways involving HSP90. HSP90 is essential for the cell viability, ATP-dependent folding, and assembling of its client proteins . Many of HSP90’s clients, including PARP, Aurora A, PI3K, BRD4, hTERT, and the estrogen/androgen receptors, have been involved in tumorigenesis .
Pharmacokinetics
It is known that the presence of the 1,2,3-triazole ring in a compound can lead to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Result of Action
The result of the compound’s action is the inhibition of HSP90, leading to the degradation of client proteins by the ubiquitin–proteasome pathway . This can potentially disrupt the processes of tumorigenesis, making it a promising anticancer drug target .
特性
IUPAC Name |
(2-bromophenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrN4O/c15-13-4-2-1-3-12(13)14(20)18-8-5-11(6-9-18)19-10-7-16-17-19/h1-4,7,10-11H,5-6,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCLDNWUNFNKNNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(2-bromophenyl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2885582.png)
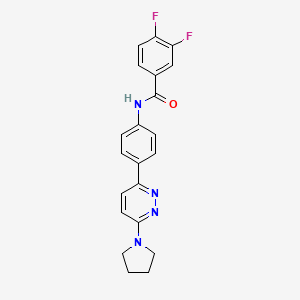
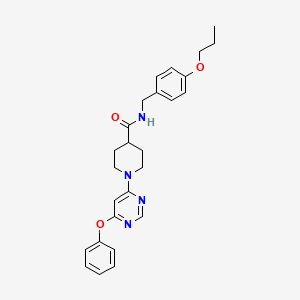

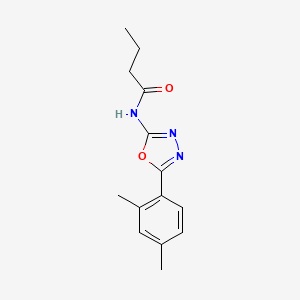
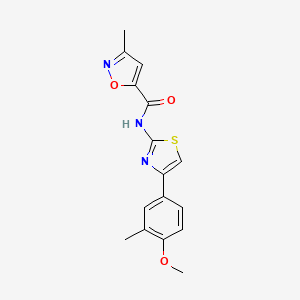
![3H,4H,5H,5ah,6h,7h,8h,9h,9ah-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2885593.png)
![5-Chloro-2-[2-(3,4-dichlorophenoxy)pyridin-3-yl]-1,3-benzoxazole](/img/structure/B2885594.png)
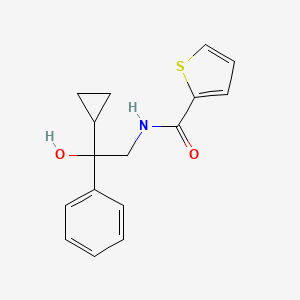
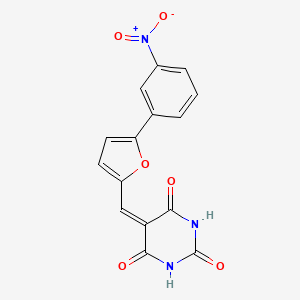
![2-iodo-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2885599.png)
![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(3-methylpiperidin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2885601.png)

![N-cyclohexyl-N-isopropyl-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2885604.png)